Nickel monoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

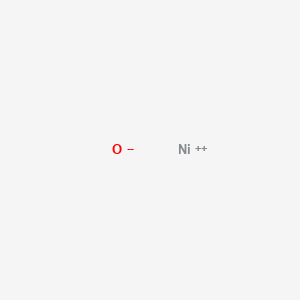

Nickel monoxide, also known as nickel(II) oxide, is an inorganic compound with the chemical formula NiO. It is the principal oxide of nickel and is classified as a basic metal oxide. This compound appears as a green crystalline solid and is primarily used as an intermediate in the production of nickel alloys .

Preparation Methods

Nickel monoxide can be prepared through various methods:

Heating Nickel Powder: When nickel powder is heated above 400°C, it reacts with oxygen to form this compound.

Pyrolysis of Nickel Compounds: this compound can be synthesized by the pyrolysis of nickel(II) compounds such as hydroxide, nitrate, and carbonate.

Commercial Processes: In some industrial processes, green nickel oxide is produced by heating a mixture of nickel powder and water at 1000°C.

Chemical Reactions Analysis

Nickel monoxide undergoes various chemical reactions, including:

Reduction: This compound can be reduced to metallic nickel using hydrogen gas or carbon monoxide.

Substitution: This compound can react with acids to form nickel salts and water.

Common reagents and conditions used in these reactions include hydrogen gas, carbon monoxide, and various acids. Major products formed from these reactions include nickel metal and nickel salts.

Scientific Research Applications

Nickel monoxide has a wide range of scientific research applications:

Electrochromic Devices: This compound is widely studied and applied in electrochromic devices due to its excellent optical modulation capability and electrochemical stability.

Battery Materials: It is used as an anode material in lithium-ion batteries due to its low cost, non-toxicity, and high theoretical capacity.

Magnetic Materials: This compound is used in the production of nickel-zinc ferrite and other magnetic materials.

Mechanism of Action

Nickel monoxide exerts its effects through various mechanisms:

Catalytic Activity: In catalysis, this compound acts as a catalyst by providing active sites for chemical reactions.

Electrochromic Mechanism: In electrochromic devices, this compound undergoes reversible conversion between colorless Ni2+ and colored Ni3+ and Ni4+, allowing for dynamic optical modulation.

Comparison with Similar Compounds

Nickel monoxide can be compared with other similar compounds, such as:

Nickel(III) oxide (Ni2O3): Unlike this compound, nickel(III) oxide is less stable and less commonly encountered.

Nickel dioxide (NiO2): Nickel dioxide is another higher oxidation state of nickel, but it is also less stable compared to this compound.

Cobalt(II) oxide (CoO): Cobalt(II) oxide is similar to this compound in terms of its structure and properties, but it has different magnetic and catalytic properties.

This compound is unique due to its stability, wide range of applications, and its role as an intermediate in the production of nickel alloys.

Properties

CAS No. |

12137-09-6 |

|---|---|

Molecular Formula |

NiO |

Molecular Weight |

74.693 g/mol |

IUPAC Name |

nickel(2+);oxygen(2-) |

InChI |

InChI=1S/Ni.O/q+2;-2 |

InChI Key |

KVAWBJDCAFOHRG-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[Ni+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

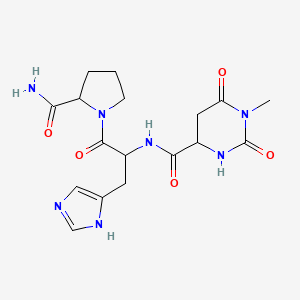

![5-[2-[7a-methyl-1-[1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol;7a-methyl-1-[1-[5,5,5-trifluoro-4-(trifluoromethyl)-4-trimethylsilyloxypent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-one;tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane;oxolane](/img/structure/B13394390.png)

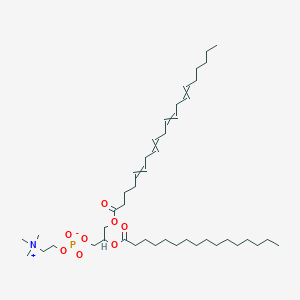

![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)

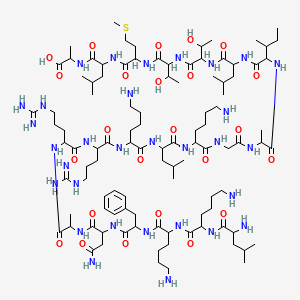

![13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;Desogestrel](/img/structure/B13394401.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B13394407.png)

![N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide](/img/structure/B13394410.png)